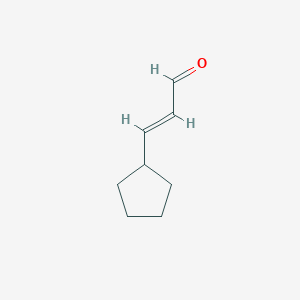

2-Propenal, 3-cyclopentyl-, (2E)-

Description

BenchChem offers high-quality 2-Propenal, 3-cyclopentyl-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-cyclopentyl-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopentylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNAQNGWDXASLM-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2E)-3-Cyclopentylprop-2-enal

Introduction: The Significance of α,β-Unsaturated Aldehydes in Modern Synthesis

α,β-Unsaturated aldehydes, characterized by a conjugated system of a carbon-carbon double bond and an aldehyde group, are pivotal building blocks in organic chemistry.[1] Their inherent reactivity and polyfunctionality make them invaluable precursors in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.[1] The cyclopentyl moiety, in particular, is a common structural motif in drug discovery, valued for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2] The convergence of these two features in (2E)-3-cyclopentylprop-2-enal (CAS No. 118235-51-1)[3][4] underscores its importance as a target for synthetic chemists in the pharmaceutical and fine chemical industries.

This technical guide provides a comprehensive overview of the primary synthetic pathways to (2E)-3-cyclopentylprop-2-enal, focusing on methodologies that offer high stereoselectivity and practical applicability. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present comparative data to inform route selection for researchers, scientists, and drug development professionals.

Physicochemical Properties of (2E)-3-Cyclopentylprop-2-enal

A summary of the key physicochemical properties of the target molecule is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[4] |

| Molecular Weight | 124.18 g/mol | PubChem[4] |

| CAS Number | 118235-51-1 | LookChem[3] |

| IUPAC Name | (E)-3-cyclopentylprop-2-enal | PubChem[4] |

| Boiling Point (Predicted) | 198.4 ± 9.0 °C | LookChem[3] |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | LookChem[3] |

Primary Synthetic Pathways

Two principal and highly effective strategies for the synthesis of (2E)-3-cyclopentylprop-2-enal have been identified: the Horner-Wadsworth-Emmons olefination and the oxidation of the corresponding allylic alcohol. A classical aldol condensation approach is also considered.

Pathway 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[5][6] It offers significant advantages over the traditional Wittig reaction, particularly in the synthesis of (E)-α,β-unsaturated carbonyl compounds.[7] The key benefits include the use of more nucleophilic and less basic phosphonate carbanions, and a water-soluble phosphate byproduct that simplifies purification.[5][7]

The HWE reaction's pronounced preference for the (E)-isomer is a direct consequence of the reaction mechanism.[5][8] The reaction proceeds through the formation of an oxaphosphetane intermediate. The transition state leading to the (E)-alkene is sterically favored, as it allows the bulky cyclopentyl and phosphonate groups to adopt an anti-periplanar arrangement, minimizing steric hindrance.[8] This thermodynamic preference drives the reaction towards the formation of the more stable (E)-alkene.

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

This protocol is a representative procedure based on established HWE reaction principles.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopentanecarboxaldehyde (CAS: 872-53-7)[9]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (2E)-3-cyclopentylprop-2-enal.

Pathway 2: Oxidation of (2E)-3-Cyclopentylprop-2-en-1-ol

An alternative and equally viable route is the oxidation of the corresponding allylic alcohol, (2E)-3-cyclopentylprop-2-en-1-ol. This method is advantageous if the allylic alcohol is readily available or easily synthesized. The selective oxidation of a primary allylic alcohol to an α,β-unsaturated aldehyde can be achieved using a variety of modern and classical oxidizing agents.[10][11]

The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or side reactions at the double bond.[11] Mild and selective reagents are preferred.

-

Dess-Martin Periodinane (DMP): A highly efficient and mild oxidant for primary and secondary alcohols. It operates at room temperature and typically gives high yields with short reaction times.

-

2-Iodoxybenzoic acid (IBX): A stable, non-toxic, and readily available hypervalent iodine reagent that provides excellent yields for the oxidation of alcohols to aldehydes.[12]

-

Manganese Dioxide (MnO₂): A classic and cost-effective reagent for the selective oxidation of allylic and benzylic alcohols. The reactivity of MnO₂ can vary depending on its method of preparation.

-

Aerobic Oxidation: Catalytic systems employing transition metals (e.g., iron, ruthenium) and using molecular oxygen or air as the terminal oxidant represent a greener and more sustainable approach.[10]

Experimental Workflow: Oxidation of Allylic Alcohol

Caption: General workflow for the oxidation of an allylic alcohol.

This protocol is based on the use of IBX, a reliable and environmentally benign oxidizing agent.[12]

Materials:

-

(2E)-3-cyclopentylprop-2-en-1-ol

-

2-Iodoxybenzoic acid (IBX) (1.5 eq)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing (2E)-3-cyclopentylprop-2-en-1-ol (1.0 eq), add DMSO. Stir the solution at room temperature until the alcohol is fully dissolved.

-

Oxidation: Add IBX (1.5 eq) to the solution in one portion. The reaction is typically exothermic. Maintain the temperature at room temperature and stir vigorously for 1-3 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the insoluble byproducts.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield (2E)-3-cyclopentylprop-2-enal. A literature source indicates a yield of 83% for a similar oxidation.[3]

Comparative Analysis of Synthetic Routes

| Feature | Horner-Wadsworth-Emmons | Oxidation of Allylic Alcohol |

| Starting Materials | Cyclopentanecarboxaldehyde, Phosphonate | (2E)-3-cyclopentylprop-2-en-1-ol |

| Stereoselectivity | Excellent (E)-selectivity | Dependent on stereochemistry of starting alcohol |

| Key Reagents | Strong base (NaH), Phosphonate ester | Oxidizing agent (IBX, DMP, MnO₂) |

| Byproducts | Water-soluble phosphate | Reduced form of the oxidant |

| Advantages | High (E)-selectivity, convergent | Utilizes a potentially readily available precursor |

| Considerations | Requires anhydrous conditions, strong base | Potential for over-oxidation, choice of oxidant is crucial |

Conclusion

The synthesis of (2E)-3-cyclopentylprop-2-enal can be effectively achieved through several robust synthetic strategies. The Horner-Wadsworth-Emmons reaction stands out as a superior method for constructing the target molecule with high (E)-stereoselectivity directly from cyclopentanecarboxaldehyde. This pathway offers excellent control over the double bond geometry, a critical aspect for its application in drug development and fine chemical synthesis. The oxidation of the corresponding allylic alcohol provides a valuable alternative, particularly when this precursor is accessible. The choice between these routes will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise within the research and development environment. This guide provides the necessary technical foundation for scientists to make informed decisions and successfully implement the synthesis of this important α,β-unsaturated aldehyde.

References

-

El-Sayed, N. N. E., et al. (2021). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. Available at: [Link]

-

Mironov, O., et al. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules. Available at: [Link]

-

LookChem. (n.d.). 2-Propenal, 3-cyclopentyl-, (2E)-. Retrieved from [Link]

-

Zhang, G., et al. (2020). Facile synthesis of α,β-unsaturated aldehydes from alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Corey, E. J., & Chaykovsky, M. (1965). The Synthesis of β,γ‐ and α,β‐Unsaturated Aldehydes via Polyene Epoxides. Journal of the American Chemical Society. Available at: [Link]

-

Nicolaou, K. C., et al. (2002). A New Method for the One-Step Synthesis of α,β-Unsaturated Carbonyl Systems from Saturated Alcohols and Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Wang, X., et al. (2016). Stereoselective organocatalytic oxidation of alcohols to enals: a homologation method to prepare polyenes. Chemical Communications. Available at: [Link]

-

Ciriminna, R., & Pagliaro, M. (2010). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Catalysis Science & Technology. Available at: [Link]

-

Kara, S., et al. (2018). Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases. Advanced Synthesis & Catalysis. Available at: [Link]

-

Beller, M., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. Available at: [Link]

-

University of Arizona. (2016). Stereoselective organocatalytic oxidation of alcohols to enals: A homologation method to prepare polyenes. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2006). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. Available at: [Link]

-

Romero, E., et al. (2022). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis. Available at: [Link]

-

Gualandi, A., et al. (2021). Photochemical Organocatalytic Regio‐ and Enantioselective Conjugate Addition of Allyl Groups to Enals. Angewandte Chemie International Edition. Available at: [Link]

-

Romero, E., et al. (2022). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis. Available at: [Link]

-

Pyser, J. P., et al. (2023). Organocatalytic asymmetric conjugate cyanation of enals. Nature Catalysis. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). (2E)-3-cyclopentyl-2-propenal. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-(Cyclopentyl)prop-2-enenitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Sui, A., et al. (2023). Organocatalytic Asymmetric Vinylogous Michael Addition of Electron-Deficient Aryl Alkane Nucleophiles to Enals. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Oxidation to allylic alcohols without stoichiometric metal reagents. Retrieved from [Link]

-

OC Chem Videos. (2019, January 16). carbonyl alkylations with the Wittig reaction [Video]. YouTube. Available at: [Link]

-

Apicule. (n.d.). (2E)-3-Cyclopentylprop-2-enenitrile (CAS No: 1236033-37-6) API Intermediate Manufacturers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propenal, 3-cyclopentyl-, (2E)-. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-3-Cyclopentylprop-2-enenitrile. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-3-cyclopropylprop-2-en-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Doyle, M. P., & Forbes, D. C. (1998). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Syntheses. Available at: [Link]

-

El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

Doyle, M. P., & Forbes, D. C. (1998). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Syntheses. Available at: [Link]

-

Doyle, M. P., & Forbes, D. C. (1998). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Organic Syntheses. Available at: [Link]

-

D'Elia, V., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-3-cyclopentylprop-2-enal. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxaldehyde, 2-methyl-3-methylene-. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. 2-Propenal, 3-cyclopentyl-, (2E)- | C8H12O | CID 14068085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. 环戊基甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data for (2E)-3-cyclopentylacrylaldehyde

An In-Depth Technical Guide to the Spectroscopic Profile of (2E)-3-Cyclopentylacrylaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

(2E)-3-Cyclopentylacrylaldehyde (CAS No. 118235-51-1), a molecule with the formula C₈H₁₂O and a molecular weight of 124.18 g/mol , is an α,β-unsaturated aldehyde featuring a cyclopentyl substituent.[1][2] Its structure presents a unique combination of an aliphatic ring system and a conjugated carbonyl moiety, making it a subject of interest for synthetic chemists and researchers in flavor and fragrance industries. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development context. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are grounded in established principles and serve as a robust reference for laboratory professionals.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data of (2E)-3-cyclopentylacrylaldehyde lies in understanding its distinct structural components: the cyclopentyl group and the trans-α,β-unsaturated aldehyde system. Each component will give rise to characteristic signals in its respective spectrum. This guide will deconstruct the predicted spectra to provide a clear correlation between the molecular structure and the observed data.

Sources

An In-depth Technical Guide to (E)-3-Cyclopentylprop-2-enal: Properties, Synthesis, and Applications

Introduction

(E)-3-Cyclopentylprop-2-enal is an α,β-unsaturated aldehyde, a class of organic compounds recognized for their utility as versatile synthetic building blocks.[1] These molecules are characterized by a conjugated system formed by a carbon-carbon double bond and a carbonyl group, which imparts unique reactivity.[2][3] The structure of (E)-3-cyclopentylprop-2-enal, featuring a bulky cyclopentyl group attached to the β-carbon, suggests potential applications in fine organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and fragrance industries.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its reactivity and potential applications for researchers in drug discovery and chemical development.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure and core identifiers. (E)-3-Cyclopentylprop-2-enal's structure consists of a five-membered cyclopentane ring linked to a propenal chain, with the double bond in the trans or (E) configuration.

Diagram 1: Chemical Structure of (E)-3-Cyclopentylprop-2-enal

A 2D representation of the (E)-3-cyclopentylprop-2-enal molecule.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (E)-3-cyclopentylprop-2-enal | PubChem[5] |

| Molecular Formula | C₈H₁₂O | PubChem[5] |

| Molecular Weight | 124.18 g/mol | PubChem[5] |

| CAS Number | 118235-51-1 | PubChem[5] |

| InChIKey | STNAQNGWDXASLM-ZZXKWVIFSA-N | PubChem[5] |

| SMILES | C1CCC(C1)/C=C/C=O | PubChem[5] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from chemical databases.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 124.18 g/mol | PubChem[5] |

| XLogP3 | 2.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Exact Mass | 124.088815002 Da | PubChem[5] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[5] |

| Heavy Atom Count | 9 | PubChem[5] |

| Complexity | 110 | PubChem[6] |

The XLogP3 value of 2.2 suggests that the compound is moderately lipophilic, which has implications for its solubility and potential behavior in biological systems. The single hydrogen bond acceptor (the carbonyl oxygen) and lack of donors will dictate its interaction with polar solvents and biological macromolecules.

Synthesis and Reactivity

Synthetic Approach: The Claisen-Schmidt Condensation

A robust and widely applicable method for synthesizing α,β-unsaturated aldehydes is the Claisen-Schmidt condensation.[7][8] This reaction involves the cross-aldol condensation of an aldehyde or ketone containing α-hydrogens with an aromatic or, in this case, an aliphatic carbonyl compound that lacks α-hydrogens.[8][9] For synthesizing (E)-3-cyclopentylprop-2-enal, a suitable pathway is the reaction between cyclopentanecarbaldehyde and acetaldehyde in the presence of a base like sodium hydroxide.[10]

The mechanism proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarbaldehyde.[11] The resulting β-hydroxy aldehyde intermediate readily undergoes base-catalyzed dehydration to yield the final conjugated product.[7][10] The formation of the conjugated system provides a thermodynamic driving force for the elimination step.[7]

Diagram 2: Claisen-Schmidt Reaction Workflow

Workflow for the synthesis and purification of (E)-3-cyclopentylprop-2-enal.

Experimental Protocol: Synthesis

Materials:

-

Cyclopentanecarbaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl), dilute

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Enolate Formation: Prepare a solution of 10% NaOH in a 1:1 mixture of ethanol and water. Cool this solution in an ice bath to 0-5°C.

-

Reaction: In a separate flask, dissolve cyclopentanecarbaldehyde in ethanol. While stirring vigorously, slowly add acetaldehyde to this solution.

-

Condensation: Add the chilled NaOH solution dropwise to the aldehyde mixture, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding dilute HCl until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Collect the fractions containing the pure product and confirm its identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Chemical Reactivity

As an α,β-unsaturated aldehyde, (E)-3-cyclopentylprop-2-enal possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).[2][12] This dual reactivity allows for two main types of nucleophilic attack:

-

1,2-Addition (Direct Addition): Strong, hard nucleophiles (like organolithium reagents) tend to attack the carbonyl carbon directly.[2]

-

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (like cuprates, enolates, and amines) preferentially attack the β-carbon.[2][12][13] This reactivity is fundamental in many carbon-carbon bond-forming reactions.[14]

The conjugated system makes the molecule susceptible to various transformations, including reduction, oxidation, and cycloaddition reactions, making it a valuable intermediate in multistep syntheses.[3][13]

Potential Applications in Drug Development

While specific applications of (E)-3-cyclopentylprop-2-enal are not extensively documented, its structural motifs are relevant to medicinal chemistry.

-

Scaffold for Bioactive Molecules: The α,β-unsaturated aldehyde functionality is a key feature in many natural products and synthetic compounds with biological activity.[1] It can act as a Michael acceptor, irreversibly binding to nucleophilic residues (like cysteine) in target proteins. This mechanism is exploited in the design of covalent inhibitors.

-

Role of the Cyclopentyl Group: Carbocyclic moieties like cyclopentane are often incorporated into drug candidates to enhance lipophilicity, improve metabolic stability, and provide a rigid conformational constraint that can optimize binding to a biological target. The inclusion of small carbocycles like cyclopropane has been shown to be beneficial in a wide variety of medical applications.[15]

-

Precursor for Heterocycles: This compound is a valuable precursor for synthesizing various heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals.

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of a drug.[16] The aldehyde group could potentially be modified to create prodrugs that release the active compound under specific physiological conditions.

Safety and Handling

-

Working in a well-ventilated fume hood.

-

Using personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.[18]

-

Storing the compound in a cool, dry place away from incompatible materials like strong oxidizing and reducing agents.[18][19]

Conclusion

(E)-3-Cyclopentylprop-2-enal is a molecule with significant potential in synthetic organic chemistry. Its well-defined structure, accessible synthesis via the Claisen-Schmidt condensation, and versatile reactivity make it an attractive building block for creating more complex molecular architectures. For researchers in drug development, its potential as a Michael acceptor and a scaffold for introducing a lipophilic cyclopentyl moiety warrants further investigation in the design of novel therapeutic agents. This guide provides the foundational knowledge necessary for scientists to synthesize, handle, and strategically employ this compound in their research endeavors.

References

-

Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). Retrieved from [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. (n.d.). Retrieved from [Link]

-

Claisen Condensation Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

Reactivity of alpha, beta-unsaturated carbonyls - Química Organica.org. (n.d.). Retrieved from [Link]

-

Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Retrieved from [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC - NIH. (2021, July 15). Retrieved from [Link]

-

α,β-Unsaturated Carbonyl Compounds. (n.d.). Retrieved from [Link]

-

(2E)-3-cyclopentyl-2-propenal - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

-

2-Propenal, 3-cyclopentyl-, (2E)- | C8H12O - PubChem. (n.d.). Retrieved from [Link]

-

Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

α,β-Unsaturated carbonyl compound - Wikipedia. (n.d.). Retrieved from [Link]

-

(2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem. (n.d.). Retrieved from [Link]

-

3-(Cyclopentyl)prop-2-enenitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

-

(E)-3-Cyclopentylprop-2-enenitrile - Methylamine Supplier. (n.d.). Retrieved from [Link]

-

(E)-3-Cyclopentylprop-2-en-1-ol - SpectraBase. (n.d.). Retrieved from [Link]

-

(Z)-3-cyclopentylprop-2-enal | C8H12O | CID 10011902 - PubChem. (n.d.). Retrieved from [Link]

-

(E)-3-cyclopropyl-3-(dimethylamino)prop-2-enal - PubChem. (n.d.). Retrieved from [Link]

-

3-Cyclopentyl-3-phenylprop-2-enal | C14H16O | CID 173452288 - PubChem. (n.d.). Retrieved from [Link]

-

prop-2-enal - ChemBK. (n.d.). Retrieved from [Link]

-

2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal, 65114-02-5. (n.d.). Retrieved from [Link]

-

3-(Cyclopent-2-enyl)-propionic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Retrieved from [Link]

-

Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed - NIH. (2008, June 6). Retrieved from [Link]

-

3-[Cyclopentyl(prop-2-enyl)amino]propan-1-ol | C11H21NO - PubChem. (n.d.). Retrieved from [Link]

-

Pro-Drug Development - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents. (n.d.).

-

Ene-gamma-lactam synthesis via (3+2) vinyl azide-enolate cycloaddition: Enolate addition to vinyl triazolinone intermediates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2022, May 30). Retrieved from [Link]

Sources

- 1. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal, 65114-02-5 [thegoodscentscompany.com]

- 5. 2-Propenal, 3-cyclopentyl-, (2E)- | C8H12O | CID 14068085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-3-cyclopentylprop-2-enal | C8H12O | CID 10011902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. praxilabs.com [praxilabs.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 13. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. chembk.com [chembk.com]

- 18. fishersci.com [fishersci.com]

- 19. (E)-3-Cyclopentylprop-2-enenitrile | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

An In-depth Technical Guide to (2E)-3-Cyclopentyl-2-propenal (CAS 118235-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-Cyclopentyl-2-propenal, registered under CAS number 118235-51-1, is an α,β-unsaturated aldehyde that serves as a valuable intermediate in organic synthesis and has been identified as a potential impurity in the pharmaceutical manufacturing of Ruxolitinib. Its chemical structure, featuring a reactive conjugated system, governs its utility as a building block for more complex molecules and also underlies its potential biological activity. This guide provides a comprehensive technical overview of (2E)-3-cyclopentyl-2-propenal, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and an exploration of its reactivity and potential biological significance. This document is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Physical Properties

(2E)-3-Cyclopentyl-2-propenal is a molecule with the systematic IUPAC name (2E)-3-cyclopentylprop-2-enal.[] It is also known by several synonyms, including (E)-3-Cyclopentylacrylaldehyde and is listed as a potential impurity of the Janus kinase inhibitor, Ruxolitinib.[2]

Molecular Structure and Properties

The chemical structure of (2E)-3-cyclopentyl-2-propenal consists of a five-membered cyclopentyl ring attached to a propenal moiety. The "(2E)-" designation indicates that the double bond has a trans configuration.

Table 1: Chemical and Physical Properties of (2E)-3-Cyclopentyl-2-propenal

| Property | Value | Source |

| CAS Number | 118235-51-1 | [][2] |

| Molecular Formula | C₈H₁₂O | [][2][3] |

| Molecular Weight | 124.18 g/mol | [4] |

| IUPAC Name | (2E)-3-cyclopentylprop-2-enal | [] |

| Boiling Point (Predicted) | 198.4 ± 9.0 °C | [2] |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 1.93 | [2] |

Synthesis and Purification

The synthesis of (2E)-3-cyclopentyl-2-propenal can be achieved through several established organic chemistry methodologies. The two most common and effective routes are the Wittig reaction and the oxidation of the corresponding allylic alcohol.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. In the case of (2E)-3-cyclopentyl-2-propenal, the reaction involves the coupling of cyclopentanecarboxaldehyde with a stabilized phosphorus ylide.

Experimental Protocol:

A detailed experimental protocol for this transformation is outlined below, based on established procedures for Wittig reactions.

Materials:

-

Cyclopentanecarboxaldehyde

-

(Triphenylphosphoranylidene)acetaldehyde

-

Anhydrous benzene or toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of (triphenylphosphoranylidene)acetaldehyde (1.1 equivalents) in anhydrous benzene, add cyclopentanecarboxaldehyde (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a gentle reflux (approximately 80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product will contain the desired aldehyde and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to separate the product from the byproduct and any unreacted starting materials.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield (2E)-3-cyclopentyl-2-propenal as an oil. A reported yield for a similar reaction is 58%.[2]

Synthesis via Oxidation of (E)-3-Cyclopentylprop-2-en-1-ol

An alternative and often high-yielding approach is the oxidation of the corresponding allylic alcohol, (E)-3-cyclopentylprop-2-en-1-ol. Various oxidizing agents can be employed, with Dess-Martin periodinane or a Swern oxidation being common choices. A literature-reported method utilizes 1-hydroxy-3H-benz[d][5][6]iodoxole-1,3-dione.[2]

Experimental Protocol:

Materials:

-

(E)-3-Cyclopentylprop-2-en-1-ol

-

Dess-Martin periodinane (DMP) or 1-hydroxy-3H-benz[d][5][6]iodoxole-1,3-dione

-

Anhydrous dichloromethane (DCM) or dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate solution

-

Sodium thiosulfate solution

-

Magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve (E)-3-cyclopentylprop-2-en-1-ol (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by silica gel chromatography if necessary. A reported yield for a similar oxidation is 83%.[2]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of (2E)-3-cyclopentyl-2-propenal. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of (2E)-3-cyclopentyl-2-propenal is expected to show characteristic signals for the aldehydic proton, the vinylic protons, and the protons of the cyclopentyl ring. The coupling constant (J-value) between the two vinylic protons is diagnostic of the (E)-stereochemistry, typically falling in the range of 11-18 Hz.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclopentyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E)-3-Cyclopentyl-2-propenal

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~9.5 (d) | ~194 |

| Vinylic CH (α to CHO) | ~6.1 (dd) | ~135 |

| Vinylic CH (β to CHO) | ~6.8 (dd) | ~158 |

| Cyclopentyl CH | ~2.5 (m) | ~45 |

| Cyclopentyl CH₂ | 1.5-1.9 (m) | ~33, ~26 |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2E)-3-cyclopentyl-2-propenal is expected to exhibit strong absorption bands corresponding to the C=O stretch of the aldehyde and the C=C stretch of the alkene.

Expected Key IR Absorptions:

-

C=O stretch (aldehyde): ~1685 cm⁻¹

-

C=C stretch (alkene): ~1635 cm⁻¹

-

C-H stretch (aldehyde): ~2720 cm⁻¹ and ~2820 cm⁻¹ (two bands)

-

C-H stretch (sp²): ~3030 cm⁻¹

-

C-H stretch (sp³): ~2870-2960 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (2E)-3-cyclopentyl-2-propenal, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (124.18).

Chemical Reactivity and Biological Significance

The chemical reactivity of (2E)-3-cyclopentyl-2-propenal is dominated by the presence of the α,β-unsaturated aldehyde functionality. This conjugated system renders the molecule susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon.

Michael Addition

A key reaction of α,β-unsaturated aldehydes is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. This reaction is of great importance in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

In a biological context, the electrophilic nature of the β-carbon allows α,β-unsaturated aldehydes to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[7] This reactivity is the basis for both the potential therapeutic effects and the toxicity of this class of compounds.

Role as a Ruxolitinib Impurity

(2E)-3-Cyclopentyl-2-propenal has been identified as a potential impurity in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor.[2][8] While the exact pathway for its formation as an impurity is not detailed in the readily available literature, it is likely to arise from a side reaction or the degradation of a starting material or intermediate during the multi-step synthesis of the active pharmaceutical ingredient.

The presence of reactive impurities like α,β-unsaturated aldehydes in a drug product is a significant concern due to their potential to react with the drug substance itself or with biological macromolecules, potentially leading to the formation of adducts with altered efficacy or safety profiles. Therefore, robust analytical methods are required to detect and quantify such impurities to ensure the quality and safety of the final drug product.[5][6][9][10]

Potential Biological Activity and Toxicology

The biological activity of α,β-unsaturated aldehydes is a double-edged sword. Their ability to covalently modify proteins can be harnessed for therapeutic benefit, for example, in the design of covalent inhibitors. However, this same reactivity can lead to off-target effects and cellular toxicity. The reaction with glutathione can deplete cellular antioxidant defenses, leading to oxidative stress. Adduction to critical proteins can disrupt their function, leading to cellular dysfunction and apoptosis.

While specific toxicological data for (2E)-3-cyclopentyl-2-propenal is not widely available, the general toxicity of α,β-unsaturated aldehydes is well-established. Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.

Conclusion

(2E)-3-Cyclopentyl-2-propenal is a versatile chemical entity with applications in organic synthesis and significance in the pharmaceutical industry as a potential impurity. Its synthesis is readily achievable through standard organic transformations, and its characterization relies on a suite of modern analytical techniques. The inherent reactivity of its α,β-unsaturated aldehyde functionality dictates its chemical behavior and is the foundation for its potential biological activity. A thorough understanding of the chemistry and potential biological implications of this molecule is essential for researchers working in related fields.

References

-

Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Development and Validation of RP HPLC Method for Estimation of Ruxolitinib Tablet in Pharmaceutical Dosage Form. (2020). Research Journal of Pharmacy and Technology, 13(9), 4195. doi:10.5958/0974-360X.2020.00741.X

-

A sensitive & selective RP-HPLC method has been developed & validated for the analysis of Ruxolitinib. (n.d.). International Journal of Allied Medical Sciences and Clinical Research (IJAMSCR). Retrieved January 15, 2026, from [Link]

-

(2E)-3-cyclopentyl-2-propenal. (n.d.). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]

-

2-Propenal, 3-cyclopentyl-, (2E)-. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

- Analytical Methods for the Estimation of Ruxolitinib – A Review. (2022). Acta Scientific Pharmaceutical Sciences, 6(11), 33-36.

-

2-Propenal, 3-cyclopentyl-, (2E)-. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

-

2-Propenal, 3-cyclopentyl-, (2E)-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Thia-Michael Addition in Diverse Organic Synthesis. (2023). International Journal of Trend in Scientific Research and Development, 7(6), 1133-1139.

-

The Michael-type addition of organylthiols to 2-alkoxypropenals. (2001). ARKAT USA, Inc. Retrieved January 15, 2026, from [Link]

Sources

- 2. 2-Propenal, 3-cyclopentyl-, (2E)-|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Propenal, 3-cyclopentyl-, (2E)- | C8H12O | CID 14068085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. ijamscr.com [ijamscr.com]

- 10. actascientific.com [actascientific.com]

The Cyclopentyl Moiety: A Subtle Modulator of Reactivity in α,β-Unsaturated Aldehydes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the reactivity of α,β-unsaturated aldehydes bearing cyclopentyl and cyclopentylidene groups. Moving beyond fundamental principles of conjugate addition, this document delves into the nuanced stereoelectronic effects imparted by the five-membered carbocyclic ring. Through a synthesis of mechanistic insights, comparative data, and detailed experimental protocols, we explore how the conformational dynamics and steric profile of the cyclopentyl moiety influence reaction pathways, regioselectivity, and stereochemical outcomes in a variety of synthetically important transformations, including Michael additions, organocatalytic reactions, and additions of organometallic reagents. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a deeper understanding to aid in the rational design of synthetic routes and the prediction of reaction outcomes.

Introduction: Beyond a Simple Alkyl Substituent

α,β-Unsaturated aldehydes are privileged synthons in organic chemistry, prized for their dual electrophilic sites at the carbonyl carbon (C1) and the β-carbon (C3). This electronic feature allows for a rich and diverse range of chemical transformations, most notably 1,2- and 1,4-conjugate additions. The outcome of nucleophilic attack is governed by a delicate interplay of factors including the nature of the nucleophile, reaction conditions, and the substitution pattern on the enal backbone.

While the effects of many substituents are well-documented, the influence of a cyclopentyl group is often understated, frequently being categorized as a simple, sterically demanding alkyl group. However, this view overlooks the unique conformational properties and subtle electronic contributions of the five-membered ring. Unlike acyclic alkyl chains or the more conformationally rigid cyclohexyl group, the cyclopentyl ring exists in a state of dynamic flux between envelope and half-chair conformations, presenting a distinct and fluctuating steric environment to approaching reagents. This guide aims to elucidate the specific impact of the cyclopentyl and cyclopentylidene moieties on the reactivity of α,β-unsaturated aldehydes, providing a framework for predicting and controlling their chemical behavior.

Fundamental Principles of Reactivity

The reactivity of α,β-unsaturated aldehydes is dominated by the electronic communication between the alkene and the aldehyde functional groups. Resonance delocalization creates electrophilic character at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack.[1][2]

R-CH=CH-CHO

>];

} } "Resonance delocalization in α,β-unsaturated aldehydes."

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition, attack at the β-carbon) is a central theme. This regioselectivity is largely dictated by the nature of the nucleophile, a concept often rationalized using Hard-Soft Acid-Base (HSAB) theory.[1]

-

Hard Nucleophiles: These are typically characterized by a high charge density and are less polarizable (e.g., organolithium reagents, Grignard reagents, and metal hydrides). They tend to favor the kinetically controlled, irreversible 1,2-addition to the harder electrophilic carbonyl carbon.[3]

-

Soft Nucleophiles: These have a more diffuse charge and are more polarizable (e.g., organocuprates, enamines, thiols, and enolates). They preferentially undergo the thermodynamically favored, often reversible, 1,4-addition to the softer electrophilic β-carbon.[4][5]

The Influence of the Cyclopentyl Group: Stereoelectronic Considerations

The cyclopentyl group influences the reactivity of an α,β-unsaturated aldehyde through a combination of steric and electronic effects.

Steric Effects

The non-planar, puckered conformations of the cyclopentyl ring create a more complex steric environment than a simple linear alkyl chain. The "envelope" and "half-chair" conformations are in rapid equilibrium, meaning the steric bulk around the point of attachment to the enal is not static.[6] This dynamic steric hindrance can influence the trajectory of an incoming nucleophile, impacting both the rate of reaction and the stereochemical outcome.

In the case of a cyclopentylidene group (where the double bond is exocyclic to the ring), the ring's puckering can create a facial bias, directing nucleophilic attack to the less hindered face of the double bond.

Electronic Effects

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the conjugated system compared to an unsubstituted enal. The cyclopentyl group is no exception, though its effect is generally modest. More significant electronic modulation can be achieved through substitution on the cyclopentyl ring itself.

Key Reactions and Mechanistic Insights

Michael Addition Reactions

The Michael addition is a cornerstone of C-C and C-heteroatom bond formation.[4] The presence of a cyclopentyl group can influence the stereoselectivity of this reaction.

Case Study: Organocatalytic Asymmetric Michael Addition of Thiols

The enantioselective conjugate addition of thiols to α,β-unsaturated aldehydes is a powerful transformation, often catalyzed by chiral secondary amines (e.g., prolinol derivatives). The catalyst forms a transient iminium ion with the enal, which lowers the LUMO of the conjugated system and provides a chiral environment to control the facial selectivity of the nucleophilic attack.

The stereochemical outcome is dictated by the transition state assembly, where the cyclopentyl group can play a role in orienting the substrate within the catalyst's chiral pocket. While specific data for cyclopentyl-substituted enals is sparse, studies on related systems suggest that the steric bulk of the cyclopentyl group can enhance facial discrimination, leading to high enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition of a Thiol to (E)-3-(cyclopentyl)acrylaldehyde

This protocol is a representative example and may require optimization for specific substrates and catalysts.

-

Reaction Setup: To a dry vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.02 mmol, 10 mol%).

-

Solvent and Additives: Add the desired anhydrous solvent (e.g., toluene, 1.0 mL) and any co-catalyst or additive (e.g., a weak acid like benzoic acid, 0.02 mmol, 10 mol%).

-

Reagent Addition: Stir the solution at the desired temperature (e.g., 0 °C) and add the thiol (0.22 mmol, 1.1 equivalents).

-

Substrate Addition: Add (E)-3-(cyclopentyl)acrylaldehyde (0.2 mmol, 1.0 equivalent) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Reactions with Organometallic Reagents

The choice of organometallic reagent is critical in dictating the regioselectivity of addition to cyclopentyl-substituted enals.

Grignard and Organolithium Reagents (Hard Nucleophiles)

As hard nucleophiles, Grignard and organolithium reagents are expected to predominantly favor 1,2-addition to the carbonyl carbon. The steric hindrance of the cyclopentyl group, especially in the case of a cyclopentylidene moiety, may slow the rate of reaction compared to less hindered aldehydes but is unlikely to completely shift the regioselectivity towards 1,4-addition.[7] Diastereoselectivity in these additions will be influenced by the approach of the nucleophile to the less sterically encumbered face of the carbonyl group, as dictated by the conformation of the cyclopentyl ring.

Organocuprates (Soft Nucleophiles)

Gilman reagents (lithium diorganocuprates, R₂CuLi) are the reagents of choice for effecting 1,4-conjugate addition.[5] The reaction proceeds via a proposed mechanism involving initial coordination of the copper to the alkene, followed by reductive elimination to form a new C-C bond at the β-position.[8]

The stereochemical outcome of the addition of organocuprates to cyclopentyl-substituted enals is highly dependent on the substrate. For a substrate like (E)-3-(cyclopentyl)acrylaldehyde, the approach of the bulky cuprate reagent will be directed by the conformation of the cyclopentyl group, aiming to minimize steric interactions in the transition state.

Tandem Reactions

The enolate intermediate formed after a Michael addition is a potent nucleophile in its own right and can be trapped in situ to form additional bonds, leading to complex molecular architectures in a single operation. Organocatalytic tandem reactions of enals with suitable bifunctional reagents can lead to the rapid construction of highly substituted cyclopentane rings.[9]

Comparative Data and Reactivity Trends

While direct comparative studies are limited, we can extrapolate from known principles and related systems to predict reactivity trends.

| Reaction Type | Nucleophile | Expected Major Product | Influence of Cyclopentyl Group |

| Nucleophilic Addition | R-MgBr, R-Li (Hard) | 1,2-Addition | Steric hindrance may reduce reaction rate. Diastereoselectivity influenced by ring conformation. |

| Conjugate Addition | R₂CuLi (Soft) | 1,4-Addition | Directs stereochemistry through steric interactions. |

| Michael Addition | Thiols, Amines, Enolates | 1,4-Addition | Can enhance facial selectivity in asymmetric catalysis. |

When comparing the reactivity of cyclopentyl-substituted enals to their cyclohexyl counterparts, the greater conformational flexibility of the cyclopentyl ring may lead to slightly faster reaction rates in some cases due to a less rigidly defined steric environment.[10] However, the more defined chair conformation of a cyclohexyl group can sometimes offer higher levels of stereocontrol.

Synthesis of Cyclopentyl-Substituted α,β-Unsaturated Aldehydes

A common method for the synthesis of these substrates is the Wittig or Horner-Wadsworth-Emmons olefination of cyclopentanecarboxaldehyde.

Protocol: Synthesis of (E)-3-(cyclopentyl)acrylaldehyde

-

Reagent Preparation: To a suspension of a phosphonium ylide (e.g., (triphenylphosphoranylidene)acetaldehyde) in an appropriate solvent (e.g., THF), add cyclopentanecarboxaldehyde dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction, extract with an organic solvent, and purify by column chromatography to yield the desired enal.

Conclusion and Future Outlook

The cyclopentyl group, while often treated as a simple alkyl substituent, exerts a subtle yet significant influence on the reactivity of α,β-unsaturated aldehydes. Its unique conformational dynamics and steric profile can be leveraged to control regioselectivity and stereoselectivity in a variety of important synthetic transformations. As the demand for stereochemically complex molecules in drug discovery continues to grow, a deeper understanding of these effects will be crucial for the rational design of efficient and selective synthetic strategies. Further computational and experimental studies are warranted to provide a more quantitative understanding of the transition states involved in these reactions and to fully exploit the synthetic potential of this versatile class of building blocks.

References

-

Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Florida Atlantic University. Available from: [Link]

-

Organocuprates. Chem-Station Int. Ed. 2014. Available from: [Link]

-

Highly Enantioselective Organocatalytic Formation of Functionalized Cyclopentane Derivatives via Tandem Conjugate Addition/α‐Alkylation of Enals. Sci-Hub. Available from: [Link]

-

(E)-3-(3-oxo-1-cyclopentenyl)-acrylaldehyde. PubChem. Available from: [Link]

-

Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. 2023. Available from: [Link]

-

Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. PubMed. Available from: [Link]

-

2-Propenal, 3-cyclopentyl-, (2E)-. PubChem. Available from: [Link]

-

Multiple Michael/aldol reaction. Wikipedia. Available from: [Link]

-

Organocatalytic Cascade Michael Addition-Cyclization Reaction of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. ResearchGate. Available from: [Link]

-

Conjugate Addition Reactions. Chemistry LibreTexts. 2023. Available from: [Link]

-

Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PubMed Central. Available from: [Link]

-

Yields and conditions for mono-addition of various amines with different Michael acceptors. ResearchGate. Available from: [Link]

-

Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. Organic Chemistry Portal. Available from: [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. Available from: [Link]

-

Nucleophilic conjugate addition. Wikipedia. Available from: [Link]

-

Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. Available from: [Link]

-

Modified aldol tandem reaction. Wikipedia. Available from: [Link]

-

Organocatalytic Asymmetric Dearomatization of 3-Nitroindoles and 3-Nitrobenzothiophenes via Thiol-Triggered Diastereo- and Enantioselective Double Michael Addition Reaction. PubMed. Available from: [Link]

-

How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Chemistry Stack Exchange. 2020. Available from: [Link]

-

Multiple deprotonation paths of the nucleophile 3′-OH in the DNA synthesis reaction. Proceedings of the National Academy of Sciences. 2021. Available from: [Link]

-

Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. 2016. Available from: [Link]

-

Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. 2016. Available from: [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available from: [Link]

-

Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. ResearchGate. Available from: [Link]

-

Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. ResearchGate. Available from: [Link]

-

Conjugate Additions: The Michael Reaction. Chemistry LibreTexts. 2019. Available from: [Link]

-

Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. 2016. Available from: [Link]

-

Enantioselective 1,2-addition of grignard reagents to aldehydes using chiral diamines. Semantic Scholar. Available from: [Link]

-

Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PubMed. Available from: [Link]

-

Effect Of Conformation On Reactivity (In Acyclic & Cyclic Compounds). YouTube. 2023. Available from: [Link]

-

Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. Available from: [Link]

Sources

- 1. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]

- 2. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

Navigating the Tightrope: A Technical Guide to the Stability and Storage of Reactive Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Double-Edged Sword of Aldehyde Reactivity

Reactive aldehydes are a cornerstone of modern organic synthesis and pharmaceutical development. Their inherent electrophilicity, stemming from the polarized carbonyl group, makes them valuable intermediates for forming carbon-carbon and carbon-heteroatom bonds.[1] However, this same reactivity renders them susceptible to a variety of degradation pathways, posing significant challenges for their long-term storage and consistent use in experimental settings.[2][3] This guide provides an in-depth exploration of the factors governing the stability of reactive aldehydes and offers field-proven strategies for their optimal storage and handling, ensuring the integrity and reproducibility of your research.

Part 1: The Chemistry of Instability: Understanding Aldehyde Degradation Pathways

The instability of reactive aldehydes primarily arises from two interconnected chemical processes: oxidation and polymerization. Understanding the causality behind these pathways is paramount to designing effective stabilization strategies.

Autoxidation: The Inevitable Reaction with Air

In the presence of atmospheric oxygen, aldehydes are readily oxidized to their corresponding carboxylic acids.[2][4] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.[2][5] The resulting carboxylic acid impurities can alter the intended reaction stoichiometry, lead to the formation of unwanted byproducts, and in some cases, catalyze further degradation.[6]

The generally accepted mechanism for aldehyde autoxidation proceeds as follows:

-

Initiation: Formation of a radical species.

-

Propagation: The radical abstracts the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another acyl radical, thus propagating the chain.

-

Termination: Two radical species combine to form a non-radical product.

Polymerization: The Self-Destructive Tendency

Many aldehydes, particularly aliphatic ones, have a propensity to polymerize, forming cyclic trimers (trioxanes) or linear polymers (para-aldehydes).[4][6] This process is often acid-catalyzed, meaning that the carboxylic acids formed during autoxidation can accelerate polymerization, creating a vicious cycle of degradation.[6] Polymerization is a significant issue as it depletes the concentration of the active monomeric aldehyde, leading to inaccurate measurements and failed reactions. In some cases, the polymer can precipitate out of solution, creating handling difficulties.[6]

Part 2: Proactive Preservation: Strategies for Stabilization and Storage

Effective management of reactive aldehydes hinges on a multi-faceted approach that addresses the root causes of degradation. The following strategies, when implemented correctly, can significantly extend the shelf-life and ensure the consistent quality of these valuable reagents.

Environmental Controls: The First Line of Defense

Controlling the storage environment is the most straightforward yet critical step in preserving reactive aldehydes.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. Avoid freezing for neat aliphatic aldehydes. | Lower temperatures slow down the rates of both oxidation and polymerization.[7] However, for some neat aliphatic aldehydes, freezing can accelerate trimer formation.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Displacing oxygen minimizes the potential for autoxidation.[8] |

| Light | Store in amber or opaque containers. | Light can initiate the free-radical chain reaction of autoxidation.[2][5][8] |

| Container | Use tightly sealed containers made of inert materials (e.g., glass or, in some cases, aluminum). | Prevents exposure to air and moisture.[6][9] Aluminum may be preferable for some aldehydes to prevent acid-catalyzed polymerization on glass surfaces.[6] |

Chemical Stabilization: Inhibitors and Solvents

For particularly sensitive aldehydes, environmental controls alone may be insufficient. In these cases, chemical stabilization methods are employed.

2.2.1. Antioxidants and Radical Scavengers

The addition of a small amount of an antioxidant or radical scavenger can effectively inhibit the autoxidation process.

| Inhibitor | Typical Concentration | Mechanism of Action |

| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A phenolic antioxidant that acts as a radical scavenger, terminating the free-radical chain reaction of autoxidation.[6] |

| Hydroquinone | 0.01 - 0.1% | Another phenolic antioxidant that functions similarly to BHT. |

2.2.2. The Power of Dilution and Solvent Choice

Storing aldehydes in a dilute solution can significantly enhance their stability. The choice of solvent is crucial.

-

Primary Alcohols (e.g., Ethanol): For aliphatic aldehydes, dilution in a primary alcohol is highly recommended.[6] The aldehyde reversibly forms a hemiacetal, which is much more stable and less prone to polymerization. The hemiacetal remains in equilibrium with the free aldehyde, which is released when the solution is used in a reaction.[6]

-

Aprotic Solvents (e.g., Toluene, THF): For aldehydes that are incompatible with alcohols, storage in a dry, aprotic solvent under an inert atmosphere is a viable alternative.

Part 3: Quality Control and Handling: Ensuring Experimental Integrity

Even with the best storage practices, periodic quality control is essential to verify the integrity of reactive aldehydes.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to assess the purity of an aldehyde and detect the presence of degradation products.

| Analytical Method | Information Provided |

| Gas Chromatography (GC) | Quantifies the purity of the aldehyde and detects volatile impurities.[10][11] |

| High-Performance Liquid Chromatography (HPLC) | Can be used to quantify the aldehyde and its degradation products, often after derivatization.[10][11][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used to quantify the aldehyde and detect the presence of carboxylic acid or polymer impurities.[5] |

| Titration | A simple method to determine the carboxylic acid content. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aldehyde Stock Solution

This protocol describes the preparation of a 10% (w/v) stock solution of a reactive aliphatic aldehyde in ethanol with BHT as an antioxidant.

Materials:

-

Reactive aliphatic aldehyde

-

Anhydrous ethanol

-

Butylated hydroxytoluene (BHT)

-

Amber glass bottle with a PTFE-lined cap

-

Inert gas source (argon or nitrogen)

Procedure:

-

Ensure all glassware is clean and dry.

-

Add the desired amount of BHT to the amber glass bottle (e.g., 10 mg for a 100 mL solution).

-

Under a gentle stream of inert gas, add the anhydrous ethanol to the bottle.

-

Gently swirl the bottle to dissolve the BHT.

-

Carefully add the reactive aldehyde to the ethanol/BHT solution.

-

Seal the bottle tightly with the PTFE-lined cap.

-

Store the solution at 2-8°C.

Protocol 2: Quenching of Reactive Aldehydes

For waste disposal or to stop a reaction, it is often necessary to quench unreacted aldehydes.

Materials:

-

Aldehyde-containing solution

-

Sodium borohydride (NaBH₄) or a suitable quenching agent[13]

-

Appropriate solvent (e.g., ethanol, isopropanol)

-

Ice bath

Procedure:

-

Cool the aldehyde-containing solution in an ice bath.

-

Slowly and cautiously add a solution or slurry of the quenching agent (e.g., sodium borohydride in ethanol) to the cooled aldehyde solution. Be aware of potential gas evolution.[14][15]

-

Stir the reaction mixture at 0°C for a sufficient time to ensure complete reduction of the aldehyde.

-

Slowly add a proton source (e.g., water or dilute acid) to quench any remaining reducing agent.

-

Dispose of the neutralized mixture according to institutional guidelines.

Conclusion: A Proactive Approach to Aldehyde Management

The inherent reactivity of aldehydes is a double-edged sword, offering immense synthetic utility while demanding careful management. By understanding the fundamental degradation pathways of oxidation and polymerization and implementing a proactive strategy of environmental control, chemical stabilization, and regular quality assessment, researchers and drug development professionals can ensure the long-term stability and reliability of these critical reagents. A disciplined approach to the storage and handling of reactive aldehydes is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and successful science.

References

- Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?

- National Institutes of Health. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.

- Fiveable. Oxidative degradation | Polymer Chemistry Class Notes.

- Benchchem. Application Notes and Protocols: Oxidation and Reduction of Sulfur-Containing Aldehydes in Research and Drug Development.

- ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.

- National Institutes of Health. (2025, February 5). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy.

- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- Pell Wall Perfumes Blog. (2013, February 7). Aldehydes: identification and storage.

- ResearchGate. (2025, February 5). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy.

- Wikipedia. Formaldehyde.

- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

- OSHA. Safe Use of Glutaraldehyde in Health Care.

- KGROUP. (2006, October 27). Quenching Reactive Substances.

- Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- National Institutes of Health. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases.

- EPFL. Protocol for quenching reactive chemicals.

- AAT Bioquest. (2020, April 17). How to quench glutaraldehyde fluorescence?

- MDPI. Aldehydes: What We Should Know About Them.

- ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.

- Wikipedia. Reactive aldehyde species.

- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.

- MSF Medical Guidelines. Drug quality and storage.

Sources

- 1. Aldehydes: What We Should Know About Them [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactive aldehyde species - Wikipedia [en.wikipedia.org]

- 4. Formaldehyde - Wikipedia [en.wikipedia.org]

- 5. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]

- 7. gmpplastic.com [gmpplastic.com]

- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 9. osha.gov [osha.gov]